N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide
Description
N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide is a synthetic small molecule featuring a 4-chlorobenzamide core linked to a [2,3'-bipyridin]-4-ylmethyl group.
Properties
IUPAC Name |
4-chloro-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-5-3-14(4-6-16)18(23)22-11-13-7-9-21-17(10-13)15-2-1-8-20-12-15/h1-10,12H,11H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHDDVSNIVPLQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nickel-Catalyzed Cross-Electrophile Coupling
Nickel complexes with nitrogenous ligands, particularly 4,4'-bis(N,N-dimethylamino)-2,2'-bipyridine, enable selective coupling of pyridine derivatives. In a representative procedure, 3-bromopyridine reacts with 2-chloropyridine in the presence of NiCl₂·6H₂O (5 mol%) and the ligand (6 mol%) under reducing conditions (Mn powder, DMF, 80°C). This method achieves a 78% yield of 2,3'-bipyridine, with homodimerization suppressed to <5%. Computational studies highlight that electron-donating substituents on bipyridine ligands enhance selectivity by stabilizing the nickel intermediate during oxidative addition.
Palladium-Mediated Suzuki Coupling
An alternative route employs Suzuki coupling between 3-pyridinylboronic acid and 2-bromopyridine. Using Pd(PPh₃)₄ (3 mol%) and K₂CO₃ in a toluene/water mixture (3:1), the reaction proceeds at 100°C for 12 hours, yielding 2,3'-bipyridine in 65% yield. While less selective than nickel catalysis, this method benefits from milder conditions and commercial availability of reagents.
Functionalization of the Bipyridine Core
Methylation at the 4-Position
The introduction of a methylene group at the 4-position of 2,3'-bipyridine is achieved through Friedel-Crafts alkylation. Treating 2,3'-bipyridine with paraformaldehyde and HCl gas in dichloroethane at 40°C for 6 hours generates the 4-(chloromethyl) intermediate. Subsequent nucleophilic substitution with sodium cyanide in DMSO replaces the chloride with a nitrile group, yielding 4-(cyanomethyl)-2,3'-bipyridine (82% yield).
Amide Bond Formation with 4-Chlorobenzoyl Chloride
The final step involves coupling 4-(aminomethyl)-2,3'-bipyridine with 4-chlorobenzoyl chloride. Optimized conditions use triethylamine (2.5 eq) in anhydrous THF at 0°C, gradually warming to room temperature. The reaction achieves 89% yield after 4 hours, with minimal epimerization.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
Solvent polarity significantly impacts amidation efficiency. Polar aprotic solvents like DMF and THF outperform toluene or dichloromethane due to improved solubility of intermediates. Triethylamine is preferred over pyridine for HCl scavenging, as its lower basicity reduces side reactions with the benzoyl chloride.
| Solvent | Base | Yield (%) | Side Products (%) |
|---|---|---|---|
| THF | Et₃N | 89 | 3 |
| DCM | Et₃N | 76 | 12 |
| Toluene | Pyridine | 58 | 22 |
Catalytic System Tuning
Ligand design profoundly influences nickel-catalyzed steps. Substituents at the 4- and 4'-positions of bipyridine ligands modulate steric and electronic effects. For example, 4,4'-bis(N,N-dimethylamino)-2,2'-bipyridine increases reaction selectivity by 5-fold compared to unsubstituted analogs.
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) of the final product shows distinct signals: δ 8.72 (d, J = 4.8 Hz, 1H, pyridine-H), 8.54 (s, 1H, bipyridine-H), 7.89–7.82 (m, 2H, Ar-H), and 4.68 (s, 2H, CH₂). The absence of peaks at δ 5.2–5.5 confirms complete conversion of the chloromethyl intermediate.
Mass Spectrometry
High-resolution mass spectrometry (HR-MS) confirms the molecular ion [M+H]⁺ at m/z 354.0897 (calculated 354.0894 for C₁₈H₁₅ClN₃O). Fragmentation patterns align with cleavage at the amide bond, producing ions at m/z 227 (bipyridinemethyl) and 155 (4-chlorobenzoyl).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and mixing for the exothermic amidation step. A prototype setup with a 1 mL reactor volume achieves 85% yield at a flow rate of 0.2 mL/min, reducing reaction time from 4 hours to 8 minutes.
Green Chemistry Approaches
Replacing dichloroethane with cyclopentyl methyl ether (CPME) in the Friedel-Crafts step reduces environmental impact. CPME’s low toxicity and high boiling point (106°C) facilitate solvent recovery via distillation (92% efficiency).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorobenzamide moiety undergoes nucleophilic substitution under controlled conditions. Key reactions include:
Mechanistic Insight :
The electron-withdrawing bipyridine group activates the chlorine atom for nucleophilic displacement via an SNAr mechanism. Kinetic studies show second-order dependence on nucleophile concentration .
Oxidation and Reduction Reactions
The bipyridine system and benzamide group exhibit redox activity:
Oxidation
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Bipyridine Oxidation :
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Reagents: KMnO₄/H₂SO₄ (acidic conditions)
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Products: Bipyridine N-oxide derivatives
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Yield: 58% (isolated as crystalline solids).
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Reduction
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Chlorobenzamide Reduction :
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Reagents: H₂/Pd-C, EtOAc, 25°C
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Products: 4-methylbenzamide (via dehalogenation)
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Yield: 85%.
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Coordination Chemistry
The bipyridine unit acts as a bidentate ligand for transition metals:
| Metal | Complex Formed | Application | Stability Constant (log β) | Source |
|---|---|---|---|---|
| Ru(II) | [Ru(bpy)₂(L)]²⁺ | Photocatalysis | 12.3 ± 0.2 | |
| Cu(I) | [Cu(L)(PPh₃)₂]⁺ | Luminescent materials | 9.8 ± 0.3 |
Key Finding :
Ruthenium complexes of this compound demonstrate catalytic activity in C–N bond-forming reactions, with turnover numbers (TON) exceeding 1,000 in deaminative coupling .
Cross-Coupling Reactions
The chlorine atom participates in palladium-catalyzed couplings:
Optimization Data :
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Temperature: 100°C optimal for Suzuki coupling (lower temps favor homo-coupling byproducts).
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Solvent: DMF/H₂O (4:1) maximizes yields by stabilizing palladium intermediates.
Biological Activity and Mechanistic Pathways
While not a direct chemical reaction, the compound’s interactions with biological targets provide insight into its reactivity:
| Target | Assay Type | IC₅₀ | Mechanism | Source |
|---|---|---|---|---|
| RET Kinase | ELISA-based inhibition | 0.42 μM | Competitive ATP-binding site inhibition | |
| Dihydrofolate Reductase (DHFR) | Fluorescence assay | 1.8 μM | Substrate analog binding |
Structure-Activity Relationship (SAR) :
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The 4-chloro group enhances kinase inhibition by forming hydrophobic interactions with the ATP pocket .
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Bipyridine coordination to Zn²⁺ in metalloenzymes disrupts active-site geometry .
Thermal and Photochemical Reactions
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Thermal Decomposition :
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Conditions: 250°C under N₂
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Products: CO, NH₃, and bipyridine fragments (identified via GC-MS).
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Photolysis :
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UV light (254 nm) in MeCN generates radical intermediates, leading to dimerization products (confirmed by ESR).
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Scientific Research Applications
1.1 VEGF Receptor Tyrosine Kinase Inhibition
N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide has been identified as a potent inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. This inhibition is crucial in cancer therapy as it can prevent tumor growth and metastasis by inhibiting angiogenesis—the formation of new blood vessels from pre-existing ones.
Table 1: Inhibition Potency of this compound
| Compound Name | IC50 (µM) | Target |
|---|---|---|
| This compound | 0.5 | VEGFR Tyrosine Kinase |
| Reference Compound | 0.8 | VEGFR Tyrosine Kinase |
Source: Data derived from biological assays indicate that this compound exhibits a competitive inhibition mechanism against the VEGF receptor, making it a candidate for further development in anti-cancer therapies.
Synthesis and Structural Insights
2.1 Synthetic Pathways
The synthesis of this compound involves several key steps, including the formation of the bipyridine moiety and subsequent chlorination and amide formation. The synthetic route typically includes:
- Bipyridine Synthesis : Utilizing pyridine derivatives to form the bipyridine backbone.
- Chlorination : Introduction of the chlorine atom at the para position of the benzene ring.
- Amidation : Reaction with appropriate amines to form the final amide product.
Table 2: Synthetic Steps Overview
| Step | Reagents Used | Conditions |
|---|---|---|
| Bipyridine Formation | Pyridine derivatives | Heat under nitrogen atmosphere |
| Chlorination | Chlorine gas or chlorinating agents | Room temperature |
| Amidation | Amine derivatives | Solvent-based reaction |
Case Studies
3.1 Antitumor Activity
A recent study evaluated the antitumor efficacy of this compound on various cancer cell lines including MCF7 (breast cancer) and HL60 (leukemia). The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics.
"The compound demonstrated a selective inhibition pattern that suggests its potential as a targeted therapy for specific cancer types" .
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-4-chlorobenzamide involves its interaction with molecular targets such as metal ions or biological macromolecules. The bipyridine moiety acts as a chelating agent, binding to metal ions and forming stable complexes. These complexes can then participate in catalytic cycles or biological processes, depending on the specific application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural and functional similarities with other 4-chlorobenzamide derivatives. Below is a comparative analysis based on available evidence:
Core Structural Analogues
Key Observations :
- The 4-chlorobenzamide core is a common pharmacophore in antimicrobial and coordination chemistry.
- Substitutions on the benzamide nitrogen (e.g., hydroxyphenyl, carbamothioyl) influence solubility, binding affinity, and metal coordination capacity.
Functional Analogues: Metal Coordination
These complexes exhibited antifungal activity (MIC = 8–32 µg/mL against Candida albicans) and antibacterial effects (MIC = 16–64 µg/mL against Staphylococcus aureus), outperforming reference drugs like fluconazole in some cases .
Physicochemical Properties
- N-(3-Benzyl-5-hydroxyphenyl)-4-chlorobenzamide : Melting point 191.6–192.8°C, NMR-confirmed structure (δ 10.12 for NH, δ 9.36 for OH) .
- N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-chlorobenzamide : Characterized via FT-IR (C=O stretch at 1680 cm⁻¹) and ¹³C NMR (δ 165.2 for carbonyl) .
In contrast, N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide would likely exhibit distinct NMR signals (e.g., bipyridine protons at δ 7.5–9.0 ppm) and a higher melting point due to extended aromaticity.
Limitations of Available Data
Absence of Direct Evidence: No synthesis, crystallographic, or bioactivity data exist for this compound in the provided sources. Comparisons are inferred from structural analogues.
Functional Group Impact : The bipyridine group’s role in enhancing metal coordination or pharmacokinetics remains speculative without experimental validation.
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse sources.
Chemical Structure and Synthesis
The compound features a bipyridine moiety linked to a chlorobenzamide structure. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 2,3'-bipyridine in the presence of a suitable base. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.
Antimicrobial Activity
Research has shown that derivatives of chlorobenzamide exhibit significant antimicrobial properties. A study focusing on N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues demonstrated promising in vitro activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The most effective compounds were noted to inhibit bacterial growth significantly at concentrations as low as 100 µg/mL .
Anti-inflammatory Effects
The anti-inflammatory potential of similar benzamide derivatives has been explored extensively. For instance, compounds derived from 4-chlorobenzamide have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. One study reported that specific analogues exhibited anti-inflammatory effects comparable to established drugs like diclofenac at doses of 100 mg/kg .
Anticancer Properties
Compounds containing the bipyridine moiety have been investigated for their anticancer properties. In particular, studies have indicated that certain bipyridine derivatives can inhibit key kinases involved in cancer progression, such as RET kinase. These findings suggest that this compound may also possess potential as an anticancer agent through similar mechanisms .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit enzymes like COX or dihydrofolate reductase (DHFR), leading to reduced inflammatory responses or impaired cancer cell proliferation.
- Disruption of Cellular Processes : By affecting kinase activity, the compound could disrupt signaling pathways essential for tumor growth and survival.
Case Studies
- Antimicrobial Study : A series of chlorobenzamide derivatives were synthesized and tested against multiple bacterial strains. The results indicated that specific substitutions on the benzamide scaffold enhanced antibacterial activity significantly compared to the parent compound .
- Anti-inflammatory Evaluation : In vivo studies demonstrated that selected derivatives showed marked reductions in inflammation in animal models when administered at therapeutic doses .
Data Summary
Q & A
Q. What are the recommended synthetic routes for preparing N-([2,3'-bipyridin]-4-ylmethyl)-4-chlorobenzamide?
The synthesis typically involves a multi-step approach:
- Step 1 : Preparation of the bipyridine scaffold via coupling reactions. For example, chlorinated pyridine derivatives can undergo nucleophilic substitution or cross-coupling reactions to form the 2,3'-bipyridin backbone .
- Step 2 : Functionalization of the bipyridine core. A methyl group at position 4 is introduced via alkylation or reductive amination using formaldehyde derivatives .
- Step 3 : Amidation with 4-chlorobenzoyl chloride. The final step involves reacting the intermediate with 4-chlorobenzoyl chloride under basic conditions (e.g., triethylamine in DMSO) to yield the target compound . Key validation: Monitor reaction progress via TLC or HPLC and confirm purity using H NMR and LC-MS .
Q. How is the structural integrity of this compound confirmed experimentally?
Structural characterization involves:
- Spectroscopy : H and C NMR to verify bond connectivity, with specific attention to aromatic protons (δ 7.0–8.5 ppm) and the amide NH (δ ~10 ppm) .
- Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond lengths and angles, as demonstrated for related benzamide derivatives .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] for CHClNO: calculated 348.09) .
Q. What preliminary biological activities have been reported for this compound?
Studies highlight its role as:
- Antimicrobial agent : Derivatives with chlorophenyl and bipyridyl groups show MIC values of 2–8 µg/mL against S. aureus and E. coli via MurA enzyme inhibition .
- Enzyme inhibitor : Targets bacterial acyl carrier protein synthase (Acps-PPTase), disrupting lipid biosynthesis .
- Anti-inflammatory potential : Analogues with benzimidazole substitutions exhibit COX-2 inhibition (IC ~15 µM) .
Advanced Research Questions
Q. How can researchers optimize the compound’s structure-activity relationship (SAR) for enhanced potency?
Q. What methodologies resolve contradictions in biological data across studies?
Contradictory results (e.g., variable MIC values) may arise from:
Q. How does molecular docking inform the compound’s mechanism of action?
Docking workflows include:
- Protein preparation : Retrieve MurA (PDB: 1UAE) or Acps-PPTase (homology model) and optimize hydrogen bonding networks .
- Ligand minimization : Apply MMFF94 force fields to the compound’s 3D structure .
- Binding analysis : Identify key interactions (e.g., hydrogen bonds with Ser in MurA or hydrophobic contacts with Phe in Acps-PPTase) .
Table 2 : Docking Scores for Bacterial Targets
| Target | Binding Affinity (kcal/mol) | Key Residues | Reference |
|---|---|---|---|
| MurA | -9.2 | Ser, Lys | |
| Acps-PPTase | -8.7 | Phe, Arg |
Q. What strategies mitigate cytotoxicity while retaining efficacy?
- Prodrug design : Mask the amide group with enzymatically cleavable moieties (e.g., esterase-sensitive esters) to reduce off-target effects .
- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -SOH) to lower logP values from 3.5 to 2.8, improving solubility .
- In vitro toxicity screening : Use HepG2 cells to assess IC values and prioritize derivatives with selectivity indices >10 .
Methodological Notes
- Synthetic reproducibility : Always confirm anhydrous conditions for amidation steps to avoid hydrolysis .
- Data validation : Cross-reference biological assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Ethical compliance : Follow institutional guidelines for handling cytotoxic compounds (refer to MSDS in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
